Ascleposide E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

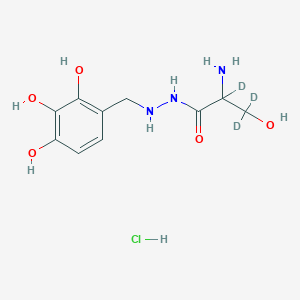

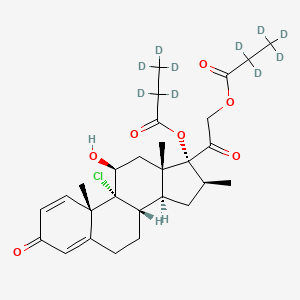

Ascleposide E is a natural sesquiterpenoid glycoside isolated from the plant Asclepias curassavica. It is known for its unique chemical structure and potential bioactive properties. The compound has a molecular formula of C19H32O8 and a molecular weight of 388.45 g/mol .

Mechanism of Action

Ascleposide E is a sesquiterpene lactone , a subclass of terpenoids, which are known for their wide structural diversity and unique anti-cancerous effects . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

The primary targets of this compound are Cyclin D1/Cyclin Dependent Kinase 4 (CDK4)- Cyclin Dependent kinase 6 (CDK6) complex and Eukaryotic Transcription Factor 2 protein (E2F-2) . These proteins play a crucial role in cell division by monitoring the orderly progression of each phase, ensuring accurate completion before advancing to the next stage .

Mode of Action

This compound interacts with its targets, leading to the inhibition of the Cyclin D1/CDK4-CDK6 complex and E2F-2 . This interaction results in the disruption of the cell cycle, particularly at the G1/S phase .

Biochemical Pathways

The interaction of this compound with its targets affects the cell cycle, particularly the G1/S phase . This disruption leads to cell cycle arrest, preventing the cell from progressing to the next stage of division . The downstream effects of this interaction include the prevention of errors during cell division .

Pharmacokinetics

The pharmacokinetic properties of this compound were assessed via pkCSM and ADMET analysis .

Result of Action

The result of this compound’s action is the inhibition of cell division, particularly at the G1/S phase . This leads to cell cycle arrest, preventing the cell from progressing to the next stage of division . This disruption in the cell cycle can lead to the death of cancer cells .

Biochemical Analysis

Biochemical Properties

Ascleposide E plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in cell cycle regulation. It has been observed to interact with Cyclin D1 and Cyclin Dependent Kinase 4 (CDK4), forming hydrogen bonds with residues such as ARG-26, LYS-33, and HIS-68 . These interactions suggest that this compound may act as an inhibitor of the Cyclin D1/CDK4 complex, thereby influencing cell cycle progression.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G1/S phase by inhibiting the Cyclin D1/CDK4 complex . This inhibition leads to a decrease in cell proliferation, making this compound a potential anti-cancer agent. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound exhibits a high binding affinity with the Cyclin B1/CDK1 complex, forming hydrogen and hydrophobic interactions . This binding results in the inhibition of the Cyclin B1/CDK1 complex, leading to cell cycle arrest at the G2/M phase. Furthermore, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, including prolonged cell cycle arrest and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence the activity of enzymes such as Na+/K±ATPase, leading to changes in metabolic flux and metabolite levels . These interactions suggest that this compound may modulate cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to interact with transporters such as PM-ANT1, facilitating its movement across cellular membranes . Additionally, this compound accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. It has been found to localize in the mitochondria, where it affects mitochondrial function and induces apoptosis . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ascleposide E can be synthesized through the extraction of the roots of Aucklandia lappa Decne. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. The roots of Aucklandia lappa Decne are commonly used as the primary source for extraction . The extracted compound is then subjected to quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Ascleposide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions involve reagents like halogens and alkylating agents to introduce new functional groups into the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different bioactive properties.

Scientific Research Applications

Ascleposide E has a wide range of scientific research applications, including:

Chemistry: Used as a reference material in analytical research and quality control.

Biology: Investigated for its bioactive properties, including anticancer and anti-inflammatory effects.

Medicine: Potential therapeutic applications in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Ascleposide E is unique among sesquiterpenoid glycosides due to its specific chemical structure and bioactive properties. Similar compounds include:

- (+)-1-hydroxypinoresinol-4"-O-methyl ester-4’-beta-D-glucopyranoside

- (+)-1-hydroxypinoresinol-4"-O-beta-D-glucopyranoside

- (+)-1-hydroxypinoresinol-1-O-P-D-glucopyranoside

- Phenyl-beta-D-glucopyranoside

- Benzyl-beta-D-glucopyranoside

These compounds share structural similarities with this compound but differ in their specific functional groups and bioactive properties, highlighting the uniqueness of this compound.

Properties

CAS No. |

325686-49-5 |

|---|---|

Molecular Formula |

C19H32O8 |

Molecular Weight |

388.457 |

Appearance |

Powder |

Origin of Product |

United States |

Q1: How does Ascleposide E interact with its target proteins and what are the potential downstream effects?

A1: Molecular docking studies [[1], [2]] suggest that this compound can bind to Cyclin B1/CDK1 complex, key regulators of the G2/M phase of the cell cycle. The compound exhibits a binding affinity of -7.1 kcal/mol, indicating a strong interaction. Additionally, it demonstrates potential for inhibiting the Cyclin D1/CDK4-CDK6 complex and E2F-2, which are critical for G1/S phase progression [[2]]. This inhibition arises from hydrogen bond interactions and hydrophobic interactions between this compound and the target proteins. Disrupting these protein complexes could potentially halt or delay cell cycle progression, particularly in rapidly dividing cancer cells.

Q2: What is known about the isolation and structural characterization of this compound?

A2: this compound has been isolated from various plant sources, including the cane of Mallotus milliettii [[3]] and the roots of Saussurea lappa [[4]]. While the provided abstracts don't delve into the detailed spectroscopic data, they confirm the successful isolation and purification of the compound using techniques like silica gel column chromatography, Sephadex LH-20, and reversed-phase RP-18 column chromatography.

Q3: What is the current understanding of this compound's potential as an anticancer therapeutic based on the available research?

A3: While in vitro and in vivo studies are yet to be conducted, the existing computational research [[1], [2]] highlights this compound as a promising candidate for anticancer drug development. Its predicted ability to inhibit key cell cycle regulatory proteins, coupled with its favorable drug-likeness properties and ADMET profile, makes it a strong contender for further investigation. Future research should focus on validating these in silico findings through experimental studies to understand its efficacy and safety profile in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

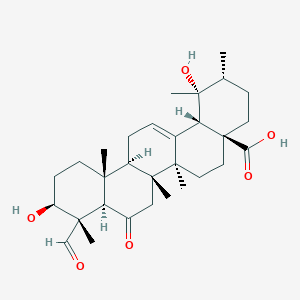

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1151791.png)